molecular formula C20H15N B1294963 2,2'-Dinaphthylamine CAS No. 532-18-3

2,2'-Dinaphthylamine

Cat. No. B1294963
CAS RN: 532-18-3
M. Wt: 269.3 g/mol
InChI Key: SBMXAWJSNIAHFR-UHFFFAOYSA-N
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Description

2,2’-Dinaphthylamine is a research chemical . It is used for the detection of nitrites, nitrates, and chlorates .


Synthesis Analysis

The synthesis of acridone derivative substituted with acyclic bulky 2,2’-dinaphthylamine has been reported . In this compound, the acridone core was chosen as an electron acceptor and dinaphthylamine as an electron donor .


Molecular Structure Analysis

The molecular formula of 2,2’-Dinaphthylamine is C20H15N . Its molecular weight is 269.34 .

Scientific Research Applications

Intramolecular Excimer and Exciplex Formation

2,2'-Dinaphthylamine exhibits unique photophysical properties, including the formation of both intramolecular excimer and exciplex. This behavior is influenced by solvent polarity, with highly polar solvents favoring exciplex emission, while the addition of acid leads to excimer formation (Beddard et al., 1978).

Charge Transfer and Solvent Polarity Dependence

Photoassociation and Photoinduced Charge Transfer

2,2'-Dinaphthylamine is involved in intramolecular photoassociation and photoinduced charge transfer in its lowest excited singlet state. The formation of a charge-transfer (CT) exciplex through mutual reorientation of naphthalene rings is a key process in these compounds (Dresner et al., 1992).

Triplet Excimer Formation

In certain conditions, 2,2'-Dinaphthylamine forms an intramolecular triplet excimer, influenced by the solvent polarity and intermoiety charge-transfer interactions (Cai & Lim, 1993).

Electron Donating Effect in Photophysical Properties

The electron donating effect of dinaphthylamine enhances the photophysical and charge transfer properties of certain compounds, making them suitable for use in organic semiconductor devices (Irfan et al., 2020).

Safety And Hazards

2,2’-Dinaphthylamine is classified as having acute toxicity (Category 4, Oral), skin sensitization (Category 1), and is hazardous to the aquatic environment (Acute Category 1 and Chronic Category 1) . It is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, to wear protective gloves, and to avoid release to the environment .

properties

IUPAC Name

N-naphthalen-2-ylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMXAWJSNIAHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201255
Record name beta,beta'-Dinaphthylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dinaphthylamine

CAS RN

532-18-3
Record name N-2-Naphthalenyl-2-naphthalenamine
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Record name beta,beta'-Dinaphthylamine
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Record name 2,2'-Dinaphthylamine
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Record name beta,beta'-Dinaphthylamine
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Record name Di-2-naphthylamine
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Record name .BETA.,.BETA.'-DINAPHTHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
E LIEBER, S Somasekhara - The Journal of Organic Chemistry, 1959 - ACS Publications
An improved procedure for the synthesis of the three isomeric 1, 1'-, 2, 2'-and l, 2'-dinaphthylamines has been devised and their oxidation, by neutralpermanganate in acetone, to the …
Number of citations: 7 pubs.acs.org
S Wang, J Cai, R Sadygov, EC Lim - The Journal of Physical …, 1995 - ACS Publications
It is shown that the radiative decay rate of the fluorescent state of 1, 1'-dinaphthylamine decreases, while that of 2, 2'-dinaphthylamine remains unchanged, as the polarity of the solvent …
Number of citations: 22 pubs.acs.org
ОО Панченко, БП Мінаєв… - … Bulletin: Physical and …, 2020 - phys-ejournal.cdu.edu.ua
Electronic structure of the recently synthesized molecule in the ground and excited states of the N-methylacridone derivative is calculated by the PM3 self-consist field method with …
Number of citations: 2 phys-ejournal.cdu.edu.ua
E LIEBER, S Somasekhara - The Journal of Organic Chemistry, 1960 - ACS Publications
The discovery that the potassium metallation of 1, 1'-dinaphthylamine (I) leads to significant yields of tetra (1-naphthyl)-hydrazine (II) has led to an extended study of the metallation of I …
Number of citations: 5 pubs.acs.org
AF Henson, AR Somerville, ME Farquharson… - Biochemical …, 1954 - ncbi.nlm.nih.gov
… Impurities so far detected in commercial ,B-naphthylamine include a-naphthylamine, pyrene, 3:4:5:6-dibenzearbazole, 2: 2'-dinaphthylamine and 1:2:5:6-dibenzphenazine (Case & …
Number of citations: 23 www.ncbi.nlm.nih.gov
AA Awasthi, N Gupta, QT Siddiqui, P Parab… - Journal of Chemical …, 2019 - Springer
Acridone (acceptor) and naphthylamine (donor) based Donor-Acceptor-Donor (DAD) compound (1) was synthesised, characterised and its thermally-activated delayed fluorescence (…
Number of citations: 6 link.springer.com
M Clerc, F Stricker, S Ulrich, M Sroda… - Angewandte Chemie …, 2021 - Wiley Online Library
Donor–acceptor Stenhouse adducts (DASAs) are visible‐light‐responsive photoswitches with a variety of emerging applications in photoresponsive materials. Their two‐step modular …
Number of citations: 30 onlinelibrary.wiley.com
SH Jang, KH Lee, S Kim, JH Lee… - Bulletin of the Korean …, 2011 - fpl8779.godohosting.com
Recently, dye-sensitized solar cells (DSSCs) have attracted great attention because they have advantages in converting solar energy to electrical energy at low cost. One of the key …
Number of citations: 4 fpl8779.godohosting.com
DA Shirley, JC Gilmer - The Journal of Organic Chemistry, 1962 - ACS Publications
It has been demonstrated that use of n-butyllithium allows introduction of lithium into single positions adjacent to nitrogen in 14H-dibenzo [a, h]-, 7H-dibenzo [c, h]-, and 14H-dibenzo [a, …
Number of citations: 15 pubs.acs.org
J Dresner, SH Modiano, EC Lim - The Journal of Physical …, 1992 - ACS Publications
Interchromophore interactions between an electronically excited moiety and a ground-state moiety in bridged diaryl compounds, leading to the formationof intramolecular excimers and …
Number of citations: 14 pubs.acs.org

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